

Preclinical Profile of AVE5688: Data Unavaliable

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Compound of Interest		
Compound Name:	AVE5688	
Cat. No.:	B1285320	Get Quote

A comprehensive search for preclinical studies of the compound designated **AVE5688** has yielded no specific publicly available data. Searches across scientific databases, patent libraries, and conference proceedings did not reveal any publications, presentations, or other disclosures related to **AVE5688**. This suggests that **AVE5688** may be an internal development code for a compound that has not advanced to a stage where information is publicly disclosed, or that its development was discontinued at an early, non-public stage. Resources such as MedPath indicate no clinical trials or regulatory approvals for a drug with this name.[1]

Due to the absence of specific information on **AVE5688**, it is not possible to provide the requested in-depth technical guide on its preclinical studies.

Illustrative Preclinical Technical Guide: GEM-123 (Hypothetical Compound)

To fulfill the user's request for the specified content type and format, the following is a hypothetical in-depth technical guide for a fictional anti-cancer agent, "GEM-123." This guide is for illustrative purposes only and is based on typical preclinical data packages for oncology drug candidates.

An In-Depth Technical Guide to the Preclinical Studies of GEM-123

Audience: Researchers, scientists, and drug development professionals.



Compound: GEM-123, a potent and selective inhibitor of the fictional kinase "Tumor Proliferation Kinase 1" (TPK1).

Core Mechanism of Action

GEM-123 is a small molecule inhibitor that targets the ATP-binding site of TPK1, a kinase frequently overexpressed in various solid tumors. Inhibition of TPK1 by GEM-123 blocks the downstream phosphorylation of key substrates involved in cell cycle progression and apoptosis, leading to tumor growth inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of GEM-123.

Table 1: In Vitro Potency and Selectivity

Assay Type	Cell Line / Target	IC50 (nM)
Biochemical Assay	Recombinant TPK1	1.2
Cell-Based Assay	HCT116 (TPK1-mut)	15.8
Cell-Based Assay	A549 (TPK1-WT)	250.3
Kinase Selectivity Panel	TPK2 (isoform)	>10,000
Kinase Selectivity Panel	100+ kinase panel	>1,000 for all

Table 2: In Vivo Efficacy in Xenograft Models

Dosing Regimen (mg/kg, daily)	Tumor Growth Inhibition (%)
10	85
3	52
10	25
	daily) 10 3



Table 3: Pharmacokinetic Parameters in Mice

Parameter	Value (at 10 mg/kg, oral)
Cmax (ng/mL)	1,200
Tmax (h)	1.5
AUC (0-24h) (ng*h/mL)	9,800
Bioavailability (%)	45

Experimental Protocols

3.1. TPK1 Biochemical Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of GEM-123 against recombinant TPK1.
- Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay
 was used. Recombinant human TPK1 was incubated with a biotinylated peptide substrate
 and ATP in the presence of varying concentrations of GEM-123. The reaction was stopped,
 and the product was detected using a europium-labeled anti-phosphopeptide antibody and a
 streptavidin-allophycocyanin conjugate. The TR-FRET signal was measured, and IC50
 values were calculated using a four-parameter logistic fit.

3.2. Cell-Based Proliferation Assay

- Objective: To assess the anti-proliferative activity of GEM-123 in cancer cell lines.
- Methodology: HCT116 and A549 cells were seeded in 96-well plates and treated with a serial dilution of GEM-123 for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels. Luminescence was read on a plate reader, and IC50 values were determined from dose-response curves.

3.3. HCT116 Xenograft Model

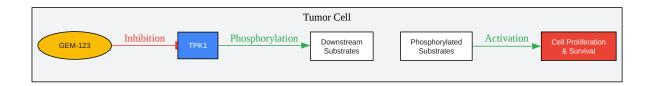
Objective: To evaluate the in vivo anti-tumor efficacy of GEM-123.



Methodology: Female athymic nude mice were subcutaneously implanted with HCT116 tumor cells. Once tumors reached an average volume of 150-200 mm³, mice were randomized into vehicle and treatment groups. GEM-123 was administered orally once daily at the indicated doses. Tumor volume and body weight were measured twice weekly. Tumor growth inhibition was calculated at the end of the study.

Signaling Pathways and Workflows

Diagram 1: GEM-123 Mechanism of Action

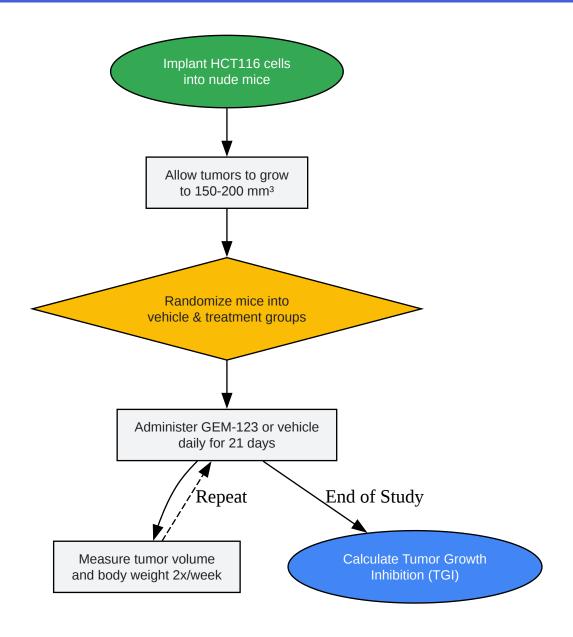


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Caption: GEM-123 inhibits TPK1, blocking downstream signaling and reducing tumor cell proliferation.

Diagram 2: Experimental Workflow for In Vivo Efficacy Study





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References

1. AVE-5688 | MedPath [trial.medpath.com]



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